molecular formula C12H13N3O B13339924 (2-(Benzylamino)pyrimidin-4-yl)methanol

(2-(Benzylamino)pyrimidin-4-yl)methanol

Cat. No.: B13339924
M. Wt: 215.25 g/mol
InChI Key: RVPIYIMMIFSULE-UHFFFAOYSA-N
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Description

(2-(Benzylamino)pyrimidin-4-yl)methanol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzylamino)pyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with benzylamine, followed by reduction. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reduction step can be carried out using a reducing agent like sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzylamino)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to modify the pyrimidine ring or the benzylamine moiety.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(2-(Benzylamino)pyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which (2-(Benzylamino)pyrimidin-4-yl)methanol exerts its effects is primarily through its interaction with biological targets such as enzymes. The benzylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity, making the compound a potential lead in drug development.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but with a pyridine ring instead of a benzyl group.

    Pyrido[3,4-g]quinazoline: A tricyclic compound with a similar pyrimidine core.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring.

Uniqueness

(2-(Benzylamino)pyrimidin-4-yl)methanol is unique due to its specific combination of a benzylamino group and a pyrimidine ring, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

[2-(benzylamino)pyrimidin-4-yl]methanol

InChI

InChI=1S/C12H13N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,14,15)

InChI Key

RVPIYIMMIFSULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=N2)CO

Origin of Product

United States

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